molecular formula C10H12BNO3 B13340613 (S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid

(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid

Cat. No.: B13340613
M. Wt: 205.02 g/mol
InChI Key: BQHFMMPGZCIQTC-VIFPVBQESA-N
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Description

(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid is a boronic acid derivative that features a pyrrolidinone ring attached to a phenylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid typically involves the coupling of a pyrrolidinone derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include boronic esters, pyrrolidine derivatives, and substituted phenylboronic acids. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolidinone ring may also contribute to binding interactions with specific proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives and pyrrolidinone-containing molecules, such as:

  • Phenylboronic acid
  • Pyrrolidin-2-one
  • (S)-4-(4-Bromophenyl)pyrrolidin-2-one

Uniqueness

(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrrolidinone ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[4-[(2S)-5-oxopyrrolidin-2-yl]phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)/t9-/m0/s1

InChI Key

BQHFMMPGZCIQTC-VIFPVBQESA-N

Isomeric SMILES

B(C1=CC=C(C=C1)[C@@H]2CCC(=O)N2)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(=O)N2)(O)O

Origin of Product

United States

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